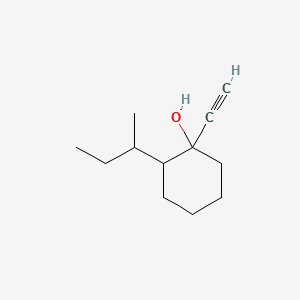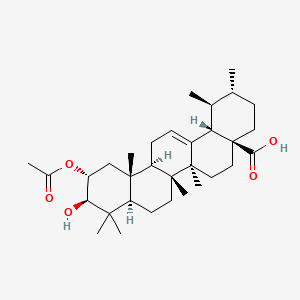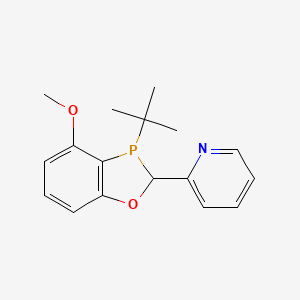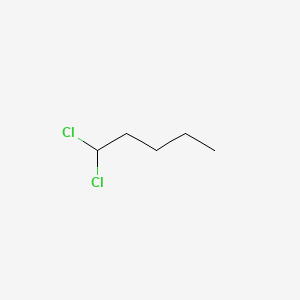
alpha-D-Gal-(1->3)-alpha-D-Gal-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-D-Gal-(1->3)-alpha-D-Gal-OMe: is a disaccharide derivative composed of two galactose units linked by an alpha-1,3-glycosidic bond, with a methoxy group attached to the terminal galactose. This compound is of interest due to its structural similarity to the alpha-Gal epitope, which is known to elicit immune responses in humans.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe typically involves the glycosylation of a galactose donor with a galactose acceptor. The reaction is often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. Protecting groups are used to ensure regioselectivity and to prevent side reactions. Common protecting groups include benzyl and acetyl groups, which are later removed to yield the final product .
Industrial Production Methods: Industrial production of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or nitric acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is used as a model compound in studies of glycosylation and carbohydrate chemistry. It helps in understanding the mechanisms of glycosidic bond formation and cleavage .
Biology: In biological research, this compound is used to study the interactions between carbohydrates and proteins, particularly in the context of immune responses. It serves as a probe to investigate the binding specificity of lectins and antibodies .
Medicine: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is relevant in medical research due to its structural similarity to the alpha-Gal epitope, which is implicated in alpha-Gal syndrome. This syndrome involves allergic reactions to red meat and other mammalian products .
Industry: In the industrial sector, this compound is used in the synthesis of complex oligosaccharides and glycoconjugates, which have applications in pharmaceuticals and biotechnology .
Mecanismo De Acción
The mechanism of action of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe involves its interaction with specific proteins, such as lectins and antibodies. The alpha-1,3-glycosidic bond and the methoxy group play crucial roles in determining its binding affinity and specificity. In the context of alpha-Gal syndrome, the compound can bind to IgE antibodies, triggering an immune response .
Comparación Con Compuestos Similares
alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc: This trisaccharide contains an additional N-acetylglucosamine unit and is involved in various biological processes.
alpha-D-Gal-(1->3)-alpha-D-Gal: Lacks the methoxy group and has different chemical properties and reactivity.
Uniqueness: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar disaccharides and contributes to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H24O11 |
|---|---|
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10-,11+,12+,13-/m1/s1 |
Clave InChI |
WOKXHOIRHHAHDA-ZIKIEBHGSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)




![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)




